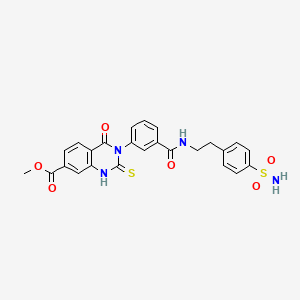

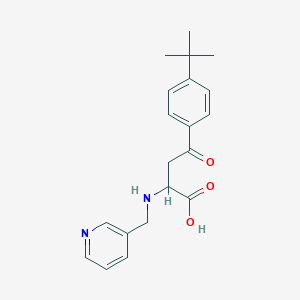

![molecular formula C19H15ClN4O2S B2411263 (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile CAS No. 477287-49-3](/img/structure/B2411263.png)

(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an ester derivative and can be used as an intermediate in the synthesis of apixaban . Apixaban is a novel oral Xa factor inhibitor developed jointly by Bristol-Myers Squibb and Pfizer . It is a new type of oral anticoagulant that can prevent the formation of thrombin and thrombus by inhibiting an important coagulation factor Xa .

Physical And Chemical Properties Analysis

This compound has a melting point of 94°C and a predicted boiling point of 349.0±44.0 °C . It has a density of 1.23 and is slightly soluble in chloroform and methanol . The predicted pKa is 11.63±0.10 .Scientific Research Applications

Pharmaceutical Applications

(a) Antibacterial Agents and Pesticides: 5-Chloro-2-pentanone (5C2P), a derivative of the compound , finds widespread use in the pharmaceutical and agrochemical industry. It serves as a precursor for various antibacterial agents and pesticides . Notably:

Chemical Synthesis

(b) Chlorination Reagent: The compound can be used as a chlorination reagent. For instance, a catalytic approach converts 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source. The yield of 5C2P can reach up to 97.93% under optimized conditions .

Material Science

© Corrosion Inhibition: While not directly related to the compound itself, research on 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) provides insights into corrosion inhibition. CMIT, a derivative of 5C2P, reduces the corrosion rate of aluminum alloys by forming an oxide film on their surface .

Heterocyclic Chemistry

(d) Chroman-4-one Framework: The compound’s structure contains a chroman-4-one framework, which belongs to oxygen-containing heterocycles. Chroman-4-one derivatives serve as building blocks for various medicinal compounds, exhibiting remarkable biological and pharmaceutical activities .

Structural Analysis

(e) Related Compounds: The compound’s structure analysis is part of ongoing research related to similar compounds. Previous studies have explored related derivatives, such as 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one .

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade . Factor Xa plays a pivotal role in the generation of thrombin, which is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .

Mode of Action

The compound acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots .

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting Factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, consequently, fibrin .

Pharmacokinetics

It is known that the compound has good bioavailability and is highly selective . It is also known that the compound has multiple elimination pathways, making it potentially suitable for use in patients with liver or kidney impairment .

Result of Action

The inhibition of Factor Xa by the compound leads to a reduction in thrombin generation and fibrin clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action may be affected by the pH of the environment, the presence of other medications, and individual patient factors such as age, weight, and health status

Safety and Hazards

properties

IUPAC Name |

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S/c1-25-14-6-3-12(4-7-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)5-8-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADDORKVOBTZLW-LFVJCYFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

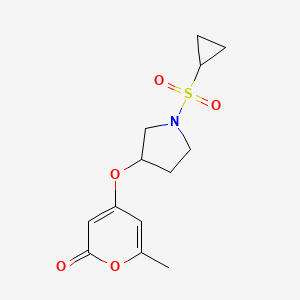

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

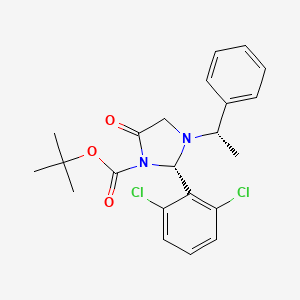

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)

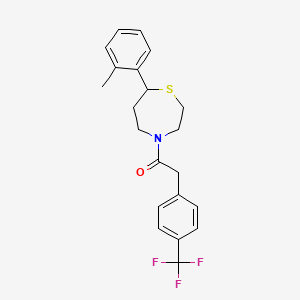

![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)

![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)